Secalonic acid D

Cancer Metabolism Tumor Microenvironment Selective Cytotoxicity

Secalonic acid D (SAD) is the enantiomer of secalonic acid A with a distinct 4,4'-linkage and negative specific rotation. It exhibits 4.6-fold greater potency than secalonic acid A in pancreatic cancer (IC50 1.6 µM vs. 7.3 µM) and sub-micromolar activity in leukemia models. The compound activates GSK-3β/β-catenin, arrests the cell cycle, and inhibits PKC via pseudosubstrate interaction—not ATP competition. These stereochemistry-dependent properties cannot be replicated by other secalonic acid isomers, precluding interchangeable use. Ideal for nutrient-deprivation-selective cytotoxicity, Wnt pathway dissection, and teratogenicity studies.

Molecular Formula C32H30O14
Molecular Weight 638.6 g/mol
CAS No. 35287-69-5
Cat. No. B1680943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecalonic acid D
CAS35287-69-5
SynonymsSecalonic acid D;  Secalonic acid D mycotoxin;  SECALONSAURE D; 
Molecular FormulaC32H30O14
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O
InChIInChI=1S/C32H30O14/c1-11-9-15(33)21-25(37)19-17(45-31(21,27(11)39)29(41)43-3)7-5-13(23(19)35)14-6-8-18-20(24(14)36)26(38)22-16(34)10-12(2)28(40)32(22,46-18)30(42)44-4/h5-8,11-12,27-28,35-40H,9-10H2,1-4H3/t11-,12-,27+,28+,31+,32+/m0/s1
InChIKeyNFZJAYYORNVZNI-OCHURCMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Secalonic Acid D (CAS 35287-69-5): A Dimeric Xanthone Mycotoxin with Differentiated Anticancer and Kinase Inhibitory Activities


Secalonic acid D (SAD) is a dimeric tetrahydroxanthone mycotoxin belonging to the ergochrome family [1]. It is the enantiomer of secalonic acid A and is primarily isolated from fungal species including *Penicillium oxalicum*, *Aspergillus aculeatus*, and various marine-derived endophytes [2][3]. Structurally characterized by a 4,4'-linkage between two monomeric xanthone units (C₃₂H₃₀O₁₄; MW 638.57 g/mol), SAD exhibits pleiotropic biological activities including potent cytotoxicity against multiple cancer cell lines, kinase inhibition (PKC, cAK), and teratogenicity via cell cycle disruption [4][5]. Its unique stereochemistry and substitution pattern distinguish it from other secalonic acid isomers, imparting a distinct pharmacological profile that is critical for target-specific research applications.

Secalonic Acid D Procurement: Why Other Ergochrome Dimers Are Not Acceptable Substitutes


Despite sharing a common dimeric xanthone scaffold, secalonic acid isomers exhibit markedly divergent biological activities, stereochemistry, and toxicity profiles that preclude simple interchangeability. Secalonic acid D (SAD) is the enantiomer of secalonic acid A, with a distinct 4,4'-linkage and negative specific rotation in pyridine (-125.1°), contrasting with the positive rotation of its enantiomer [1]. This stereochemical distinction translates into functional divergence: in cytostatic assays against L1210 leukemia cells, secalonic acids B and E showed weak activity, while SAD and A exhibited potency slightly exceeding that of adriamycin [2]. Moreover, in pancreatic cancer models, SAD demonstrated an IC₅₀ of 1.6 µM—approximately 4.6-fold lower than secalonic acid A's IC₅₀ of 7.3 µM under identical assay conditions [3]. The functional groups and linkage patterns also dictate the compound's unique kinase inhibition profile and cell cycle effects, which cannot be replicated by other family members. For researchers investigating GSK-3β/β-catenin signaling, nutrient-starvation-selective cytotoxicity, or PKC pseudosubstrate-domain interactions, substitution with secalonic acid A, B, E, F, or G would invalidate experimental reproducibility and compromise data interpretation.

Secalonic Acid D: Quantitative Differentiation Data for Informed Scientific Selection


Selective Cytotoxicity Under Nutrient Starvation: Secalonic Acid D Targets the Tumor Microenvironment

Secalonic acid D (SAD) demonstrates a unique and quantitatively verified selectivity for cancer cells adapted to glucose-starved conditions, a property not shared by conventional chemotherapeutic agents. Against human pancreatic carcinoma PANC-1 cells under standard culture conditions, SAD exhibited negligible cytotoxicity (IC₅₀ > 1000 µM). However, under glucose-starved conditions mimicking the tumor microenvironment, SAD's IC₅₀ shifted to 0.6 µM—a >1600-fold increase in potency [1]. This preferential activity is linked to inhibition of the Akt signaling pathway specifically under starvation, with only minor effects on GRP78 induction [1]. This stark differential sensitivity is a unique property of SAD among the secalonic acid family and positions it as a critical tool for investigating starvation-selective anticancer strategies.

Cancer Metabolism Tumor Microenvironment Selective Cytotoxicity

Enhanced Anti-Pancreatic Cancer Potency: Secalonic Acid D vs. Secalonic Acid A

In a direct comparative study against a human pancreatic cancer cell line, secalonic acid D (SAD) exhibited significantly greater cytotoxic potency than its enantiomer, secalonic acid A. The IC₅₀ values were determined using the MTT assay under identical experimental conditions [1]. SAD displayed an IC₅₀ of 1.6 µM, whereas secalonic acid A showed an IC₅₀ of 7.3 µM [1]. This represents a 4.6-fold difference in potency between the two enantiomers, underscoring the critical impact of stereochemistry on biological activity. This data provides a clear, quantitative justification for selecting SAD over secalonic acid A in pancreatic cancer research.

Pancreatic Cancer Natural Product Cytotoxicity Isomer Comparison

Superior Cytostatic Activity with Reduced Bone Marrow Toxicity: Secalonic Acid D vs. Adriamycin

Comparative studies of secalonic acid isomers against L1210 mouse leukemia cells revealed that secalonic acids A and D (SAD) were slightly more active than the established chemotherapeutic agent adriamycin (doxorubicin) [1]. Crucially, in a subsequent mouse bone marrow stem cell assay, SAD exhibited significantly weaker toxicity compared to adriamycin, whereas secalonic acids F and G showed toxicity equivalent to adriamycin [1]. This dual profile—superior cytostatic activity against leukemia cells combined with attenuated toxicity to normal bone marrow stem cells—represents a highly desirable therapeutic index differentiator. It provides a strong rationale for selecting SAD over other secalonic acid isomers and even over adriamycin for studies where minimizing bone marrow suppression is critical.

Leukemia Cytostatic Activity Bone Marrow Toxicity

Potent Cytotoxicity in Leukemia Cells: Secalonic Acid D IC₅₀ Values

Secalonic acid D (SAD) demonstrates potent, low-micromolar cytotoxicity against human leukemia cell lines, with a well-defined mechanism involving GSK-3β activation and β-catenin degradation [1]. In HL60 and K562 cells, SAD exhibited IC₅₀ values of 0.38 µM and 0.43 µM, respectively [1]. While this study did not include a direct comparator from the secalonic acid family, the potency is benchmarked against the broader class of cytotoxic agents targeting these pathways. The well-validated mechanism—downregulation of c-Myc and induction of G1 cell cycle arrest—provides a robust, target-specific context for its use, differentiating it from compounds with undefined or pleiotropic mechanisms.

Leukemia GSK-3β Pathway Apoptosis

Novel PKC Inhibition Mechanism: Targeting the Pseudosubstrate Region

Secalonic acid D (SAD) inhibits conventional protein kinase C (cPKC) isoforms (α, β, γ) with IC₅₀ values ranging from 2.7–4 µM (logarithmic regression) or 5–6.2 µM (direct extrapolation) [1]. Critically, SAD's mechanism of action is unique: it inhibits PKC by interacting with the pseudosubstrate region of the regulatory domain, rather than competing with ATP or substrate binding [1]. This is evidenced by the loss of inhibition upon removal of the regulatory domain of PKCβII and by competitive reversal using an antibody directed against the pseudosubstrate region [1]. This novel, non-competitive mechanism differentiates SAD from classical PKC inhibitors like staurosporine or calphostin C. For researchers investigating PKC regulation, particularly in developmental biology (cleft palate), SAD provides a unique tool to probe pseudosubstrate-mediated autoinhibition.

Protein Kinase C Enzyme Inhibition Cleft Palate

Cell Cycle Arrest via CDK2 Inhibition: Differentiated Mechanism from Broad-Spectrum CDK Inhibitors

Secalonic acid D (SAD) induces a G1/S-phase cell cycle arrest in both murine and human embryonic palatal mesenchymal (MEPM and HEPM) cells [1]. Unlike broad-spectrum CDK inhibitors, SAD specifically inhibits CDK2 activity while reducing cyclin E levels and increasing the CDK inhibitor p21 [1]. In HEPM cells, SAD exposure at its IC₅₀ concentration also reduced CDK4/6 activity and cyclin levels, but the primary and most robust effect was on the CDK2/cyclin E/p21 axis [1]. This selective disruption of S-phase-specific cell cycle machinery provides a targeted tool for studying palatal development and teratogenicity, distinguishing SAD from general antiproliferative agents.

Cell Cycle CDK2 Inhibition Developmental Toxicology

Secalonic Acid D Applications: Where This Compound Delivers Optimal Research Value


Investigating Tumor Microenvironment-Selective Cytotoxicity

Secalonic acid D is optimally deployed in research focused on targeting cancer cells under nutrient-deprived conditions. As demonstrated by the >1600-fold increase in potency against PANC-1 cells under glucose starvation (IC₅₀ = 0.6 µM vs. >1000 µM under normal conditions), SAD serves as a powerful tool for probing the metabolic vulnerabilities of the tumor microenvironment [1]. This makes it particularly valuable for researchers developing or evaluating starvation-selective anticancer strategies and for investigating the role of Akt signaling under nutrient stress [1].

Dissecting Wnt/β-Catenin Signaling in Leukemia

With its sub-micromolar IC₅₀ values (0.38 µM in HL60, 0.43 µM in K562 cells) and well-defined mechanism of GSK-3β activation leading to β-catenin degradation and c-Myc downregulation, SAD is a premier tool compound for studying Wnt/β-catenin pathway modulation in hematological malignancies [2]. Its ability to induce G1 cell cycle arrest and apoptosis through this specific pathway makes it suitable for mechanistic studies of Wnt signaling dysregulation in leukemia [2].

Probing Pseudosubstrate-Mediated PKC Autoinhibition

Researchers studying the regulatory mechanisms of protein kinase C (PKC) will find SAD uniquely valuable due to its novel mechanism of action. Unlike ATP-competitive inhibitors, SAD inhibits cPKC isoforms by interacting with the pseudosubstrate region of the regulatory domain [3]. This property makes it an essential tool for investigating the dynamics of PKC autoinhibition and activation, particularly in the context of developmental processes like palatogenesis, where PKC dysregulation is implicated in cleft palate pathogenesis [3].

Pancreatic Cancer Drug Discovery and Enantiomer-Specific Studies

In pancreatic cancer research, SAD is the preferred choice over its enantiomer secalonic acid A based on a 4.6-fold greater potency (IC₅₀ = 1.6 µM vs. 7.3 µM) [4]. This direct comparative data supports its use in primary screening and structure-activity relationship (SAR) studies exploring the impact of stereochemistry on anticancer activity. Additionally, its favorable activity-toxicity profile relative to adriamycin in leukemia models suggests potential for further investigation in in vivo efficacy studies [5].

Developmental Toxicology and Cleft Palate Pathogenesis Studies

SAD is a well-characterized teratogen that selectively disrupts embryonic palatal mesenchymal cell proliferation by inhibiting CDK2 activity and altering cyclin E and p21 levels [6]. This specific, S-phase-targeted cell cycle arrest makes SAD an invaluable positive control and mechanistic probe for researchers studying cleft palate induction, craniofacial development, and the role of CDK2 in embryonic cell proliferation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secalonic acid D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.